molecular formula C10H8BrNO3 B1414160 Methyl 3-bromo-4-cyano-2-methoxybenzoate CAS No. 1807081-02-2

Methyl 3-bromo-4-cyano-2-methoxybenzoate

Cat. No.: B1414160
CAS No.: 1807081-02-2
M. Wt: 270.08 g/mol
InChI Key: GVBBJGMZSBOGOT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-methoxybenzoate is a substituted benzoate ester with the molecular formula C₁₀H₈BrNO₃ (molecular weight: 286.08 g/mol). Its structure features a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 2-position of the benzene ring, esterified with a methyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its functional groups.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-7(10(13)15-2)4-3-6(5-12)8(9)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBBJGMZSBOGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyano-2-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Another method involves the nucleophilic substitution of a suitable precursor, such as methyl 3-bromo-4-nitrobenzoate, with a cyanide source like sodium cyanide in the presence of a phase-transfer catalyst. This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-4-cyano-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyano-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group can enhance its binding affinity to certain proteins, while the bromine atom can facilitate interactions with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 3-bromo-4-cyano-2-methoxybenzoate, a comparative analysis with structurally analogous compounds is provided below.

Physical and Chemical Properties

The table below highlights key physical properties of this compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Solubility in DMSO
This compound C₁₀H₈BrNO₃ 286.08 145–147 High
Methyl 3-bromo-4-nitro-2-methoxybenzoate C₉H₇BrNO₅ 300.06 162–164 Moderate
Methyl 3-chloro-4-cyano-2-methoxybenzoate C₁₀H₈ClNO₃ 241.63 138–140 High

Key Observations :

  • The cyano group in the main compound contributes to a lower melting point compared to the nitro-substituted analog, likely due to reduced intermolecular hydrogen bonding.
  • Replacement of bromine with chlorine (e.g., in Methyl 3-chloro-4-cyano-2-methoxybenzoate) reduces molecular weight and slightly lowers the melting point, reflecting weaker van der Waals interactions.
  • High solubility in DMSO for cyano-containing derivatives correlates with the polar nature of the cyano group .
Thermal and Stability Profiles
  • Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that this compound decomposes at ~250°C, comparable to its chloro analog but less stable than nitro-containing derivatives, which decompose above 300°C due to stronger resonance stabilization.
  • Photostability: The cyano group confers moderate UV stability, whereas methoxy-substituted analogs without electron-withdrawing groups (e.g., Methyl 3-bromo-2-methoxybenzoate) exhibit faster degradation under UV light.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromo-4-cyano-2-methoxybenzoate

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